(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
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Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride: . This compound features a piperazine ring, a methoxyphenyl group, and a dimethylisoxazole moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been known to exhibit inhibitory activity against proteins like brd4 .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit their targets through direct binding . The binding of these compounds to their targets can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Based on the potential target mentioned above (brd4), it could be involved in pathways related to gene expression and cellular proliferation .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Based on the potential target mentioned above (brd4), the compound could potentially affect gene expression and cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the reaction of piperazine with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the piperazine-isoxazole linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form a corresponding quinone derivative.
Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like DMF or acetonitrile, are typically employed.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of piperazine derivatives with different substituents.
Substitution: : Formation of substituted isoxazole derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : It may be explored for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the methoxyphenyl group. Similar compounds may include other isoxazole derivatives or piperazine-based compounds, but the combination of these features sets it apart.
List of Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine
3-Methoxyphenylmethanone derivatives
Other isoxazole-piperazine hybrids
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-17(14(2)24-19-13)12-20-7-9-21(10-8-20)18(22)15-5-4-6-16(11-15)23-3;/h4-6,11H,7-10,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZEDLKTPXYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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